molecular formula C17H16N2O B14275885 N-Benzyl-N-[cyano(phenyl)methyl]acetamide CAS No. 129879-94-3

N-Benzyl-N-[cyano(phenyl)methyl]acetamide

Katalognummer: B14275885
CAS-Nummer: 129879-94-3
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: QRPBNSDOHHSBLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-[cyano(phenyl)methyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a cyano group, and a phenyl group attached to the acetamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[cyano(phenyl)methyl]acetamide typically involves the reaction of benzylamine with cyanoacetic acid under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-[cyano(phenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-[cyano(phenyl)methyl]acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Benzyl-N-[cyano(phenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzylacetamide: Lacks the cyano group, resulting in different reactivity and applications.

    N-Phenylacetamide: Contains a phenyl group but lacks the benzyl and cyano groups, leading to distinct chemical properties.

    N-Benzyl-N-methylacetamide:

Uniqueness

N-Benzyl-N-[cyano(phenyl)methyl]acetamide is unique due to the presence of both benzyl and cyano groups, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

129879-94-3

Molekularformel

C17H16N2O

Molekulargewicht

264.32 g/mol

IUPAC-Name

N-benzyl-N-[cyano(phenyl)methyl]acetamide

InChI

InChI=1S/C17H16N2O/c1-14(20)19(13-15-8-4-2-5-9-15)17(12-18)16-10-6-3-7-11-16/h2-11,17H,13H2,1H3

InChI-Schlüssel

QRPBNSDOHHSBLC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CC1=CC=CC=C1)C(C#N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.